molecular formula C22H18ClN3O2 B11677248 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B11677248
M. Wt: 391.8 g/mol
InChI Key: ILCNUUWSDZKLFA-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to specific sites on these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzimidazole derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-20-11-10-15(13-17(20)23)22(27)24-16-7-5-6-14(12-16)21-25-18-8-3-4-9-19(18)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26)

InChI Key

ILCNUUWSDZKLFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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